molecular formula C5H3ClN4 B566203 6-氯-1H-吡唑并[3,4-d]嘧啶 CAS No. 23002-51-9

6-氯-1H-吡唑并[3,4-d]嘧啶

货号: B566203
CAS 编号: 23002-51-9
分子量: 154.557
InChI 键: CZAPPYRAFCOFOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest due to its structural resemblance to purine bases, which are fundamental components of nucleic acids. This compound is known for its ability to inhibit the enzyme xanthine oxidase, making it a valuable molecule in various biochemical and pharmacological studies .

科学研究应用

Anticancer Applications

One of the most notable applications of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives is in the design of epidermal growth factor receptor inhibitors (EGFRIs). Recent studies have demonstrated that derivatives of this compound exhibit potent anti-proliferative activities against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, a derivative known as compound 12b showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, highlighting its potential as a targeted anticancer agent .

Table 1: Anti-Proliferative Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

The structural similarity of the pyrazolo[3,4-d]pyrimidine moiety to the adenine part of ATP facilitates its use as a backbone for designing ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways .

Sigma-1 Receptor Ligands

Another significant application involves the use of pyrazolo[3,4-d]pyrimidine derivatives as sigma-1 receptor ligands. A structure-activity relationship (SAR) study identified a derivative, 12f, as a selective sigma-1 receptor antagonist with a favorable pharmacokinetic profile and potent antinociceptive effects in pain models. This compound exhibited one of the best lipophilic ligand efficiencies reported for sigma-1 receptor ligands, making it a promising candidate for pain management therapies .

Table 2: Sigma-1 Receptor Ligands Derived from Pyrazolo[3,4-d]pyrimidine

CompoundAffinity for σ1RLipophilicityAntinociceptive Activity
12fHighLowPotent

Synthesis and Functionalization

The synthesis of derivatives such as 6-chloro-4-amino-1-R-1H-pyrazolo[3,4-d]pyrimidine has been explored to create compounds with enhanced biological activity. These derivatives can be synthesized through rational chemical pathways that allow for modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold, thus tailoring their properties for specific pharmacological targets .

Case Study: Development of EGFR Inhibitors

In a study aimed at developing new EGFR inhibitors, researchers synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine structure. Compound 12b emerged as a lead candidate due to its high potency against both wild-type and mutant forms of EGFR. This compound's ability to inhibit cell proliferation in vitro suggests its potential for further development into a therapeutic agent for lung and colon cancers.

Case Study: Pain Management

The exploration of sigma-1 receptor antagonists led to the identification of compound 12f, which demonstrated significant antinociceptive effects in animal models. This finding indicates that derivatives of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine could serve as effective treatments for chronic pain conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-chloropyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

相似化合物的比较

6-Chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

These compounds share structural similarities and biological activities but differ in their specific targets and the nature of their substituents

生物活性

6-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential as an inhibitor of various protein kinases, which play crucial roles in cellular signaling pathways. This article explores the biological activity of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H3_3ClN4_4
  • Molecular Weight : Approximately 154.56 g/mol
  • Structural Characteristics : The compound features a fused pyrazole and pyrimidine structure with a chlorine atom at the 6-position, influencing its biological activity significantly.

Research indicates that 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine acts primarily as an inhibitor of several key kinases:

  • Flt-3 Kinase : Implicated in certain leukemias, this receptor tyrosine kinase is a target for the compound's inhibitory effects.
  • JAK Kinases : Involved in immune response regulation, inhibition of JAK kinases suggests potential applications in treating autoimmune diseases.
  • Cyclin-dependent Kinases (CDKs) : The compound has shown promise in inhibiting CDKs, which are crucial for cell cycle regulation.

Antitumor Activity

Several studies have highlighted the anticancer properties of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine:

  • Cell Line Studies : It has demonstrated the ability to induce cell death in various cancer cell lines. Notably, it has been reported to achieve significant growth inhibition percentages across different cancer types:
Cancer Cell LineGrowth Inhibition (%)
MCF-745–97
HCT-1166–99
HepG-248–90

These findings indicate its potential as a scaffold for developing novel anticancer agents targeting specific signaling pathways involved in tumor progression.

Antiviral Properties

Research also points to antiviral activities against several viruses:

  • Hepatitis C Virus (HCV) : Preliminary studies suggest that the compound may inhibit HCV replication.
  • Respiratory Syncytial Virus (RSV) : Similar antiviral potential has been noted against RSV.

However, further clinical investigations are necessary to validate these effects and determine safety profiles.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on renal carcinoma cell lines. Compounds demonstrated significant inhibitory effects on CDK2 and TRKA with IC50_{50} values ranging from 0.55 µM to 1.06 µM.
  • Cell Cycle Analysis : Research indicates that treatment with these compounds leads to G0–G1 phase arrest in cancer cells, suggesting mechanisms of apoptosis induction.
  • Molecular Docking Studies : Computational studies have shown that synthesized derivatives bind similarly to established inhibitors of CDK2 and TRKA, supporting their potential as effective therapeutic agents.

属性

IUPAC Name

6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAPPYRAFCOFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680576
Record name 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23002-51-9
Record name 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,4-dichloropyrimidine-5-carbaldehyde (7.75 g, 43.8 mmol, Preparation #1) in THF (100 mL) was added to a 500 mL round-bottomed flask charged with anhydrous hydrazine (3.0 mL, 96 mmol) in THF (250 mL). The reaction mixture was allowed to stir at ambient temperature for about 1 h after which the reaction mixture was concentrated under reduced pressure. The crude product was suspended in DCM (100 mL) and filtered through a silica gel pad. The silica gel pad was washed with additional DCM (2×20 mL) and the combined organic layers were concentrated under reduced pressure. The crude material was purified by silica gel chromatography eluting with 30% EtOAc in heptane to provide 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (2.3 g, 34%) as a white solid. LC/MS (Table 2, Method a) Rt=1.29 min; MS m/z: 155 (M+H)+.
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of hydrazine (Aldrich, 64 mg, 2 mmol) in THF (5 mL), 2,4-Dichloro-pyrimidine-5-carbaldehyde (Example 17, 176 mg, 1 mmol) was added and the mixture was stirred at room temperature for 30 min. The mixture was poured into water and extracted with EtOAc. The extract was dried with sodium sulfate and the solvent was removed to give an orange solid. 128 mg, 82%. MS (M+H)+, 155.
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4,6-Dichloro pyrazolo[3,4-d]pyrimidine intermediate 27 and an aryl boronic acid or pinacol ester (1 eq) are suspended in acetonitrile, and sodium carbonate (3 eq, 80 mg) in solution with water. Bis(triphenylphosphine)palladium(II) chloride (0.05 eq) is added. The reaction mixture is heated in microwave at about 80° C. for about 5 min. Water is added to the mixture, and the precipitated product is filtered and purified by column chromatography to yield the 4-aryl, 6-chloro pyrazolo[3,4-d]pyrimidine product 31. Substituents R1′ and R2′ may be R1 and R2 as defined, or protected forms or precursors thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aryl boronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。